molecular formula C29H40N4O7 B609740 Omadacycline

Omadacycline

货号: B609740
分子量: 556.6 g/mol
InChI 键: VJYKVCURWJGLPG-IQZGDKDPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

      合成路线: 奥马环素是由 发明的。研究人员基于四环素骨架创造了 种化合物,从而产生了像奥马环素这样的新型第三代化合物。

      工业生产: 具体的工业生产方法在公共领域并不广泛。

  • 化学反应分析

      活性: 奥马环素对多种 和一些 病原体具有活性。

      革兰氏阳性需氧菌: 它靶向细菌,如 、 和耐多药 。

      革兰氏阴性需氧菌: 奥马环素还表现出对常见的革兰氏阴性需氧菌、一些厌氧菌和非典型细菌(如 和 )的抗菌活性。

  • 科学研究应用

    Treatment of Acute Bacterial Infections

    A meta-analysis involving seven randomized controlled trials demonstrated that omadacycline is comparable to traditional antibiotics in treating acute bacterial infections. The study included 2841 patients and found that the clinical cure rates were similar between this compound and comparator antibiotics, with an odds ratio of 1.18 (95% CI = 0.96, 1.46) for clinical response and 1.02 (95% CI = 0.81, 1.29) for microbiological response .

    Community-Acquired Bacterial Pneumonia

    The OPTIC-2 study confirmed that this compound is effective for treating moderate to severe community-acquired bacterial pneumonia. In this phase 3 trial involving 670 patients, this compound showed non-inferiority to moxifloxacin, with early clinical response rates of 89.6% compared to 87.7% for moxifloxacin . These results indicate that this compound is a viable option for pneumonia treatment.

    Safety Profile

    This compound has been reported to have a favorable safety profile compared to other antibiotics. Clinical trials indicated lower rates of adverse events such as nausea and vomiting compared to tigecycline, with most side effects being mild to moderate . Additionally, a long-term study reported that adverse effects were rare and typically did not lead to treatment discontinuation .

    Case Study: Treatment of Macrolide-Resistant Pneumonia

    A notable case involved an adolescent patient with macrolide-resistant pneumonia who was switched to this compound due to liver dysfunction from previous treatments. The patient showed significant improvement within three days, with normal body temperature and resolution of cough and sputum production. Follow-up examinations indicated normalization of inflammatory markers and lung lesions after one week of treatment .

    Case Study: Management of Mycobacterium abscessus Infections

    In a multicenter retrospective review involving patients with Mycobacterium abscessus infections, this compound was included as part of a multidrug regimen. The study reported positive outcomes in terms of safety and tolerability over a follow-up period of up to 12 months . This highlights the potential role of this compound in treating complex infections caused by resistant mycobacterial species.

    Comparative Efficacy Against Other Antibiotics

    This compound has been shown to be non-inferior to several established antibiotics in various studies:

    Antibiotic Indication Efficacy Comparison
    MoxifloxacinCommunity-acquired pneumoniaNon-inferior (89.6% vs 87.7%)
    LinezolidAcute bacterial skin and skin structure infectionsNon-inferior (86.2% vs 83.9%)
    Ertapenem / MeropenemCommunity-acquired bacterial pneumoniaNon-inferior across multiple studies

    作用机制

      与其他四环素类似: 奥马环素抑制细菌蛋白质合成。

      对耐药性的活性: 它对抗表达两种主要形式的四环素耐药性的细菌菌株: 和 。

  • 相似化合物的比较

    生物活性

    Omadacycline is a novel tetracycline antibiotic that has gained attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article reviews the biological activity of this compound, highlighting its immunomodulatory effects, efficacy in treating various infections, and relevant case studies.

    This compound functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, similar to other tetracyclines. However, it has been designed to overcome common resistance mechanisms such as ribosomal protection and active efflux, making it effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

    Immunomodulatory Properties

    Recent studies have demonstrated that this compound possesses unique immunomodulatory properties. In vitro research indicated that this compound can modulate lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β. Specifically, it was observed that:

    • High concentrations (≥32 μg/mL) significantly inhibited LPS-induced cytokine production.
    • Mid-range concentrations (4–16 μg/mL) showed a modest increase in TNF-α and IL-1β production, although this was not statistically significant when aggregated across donors.
    • Lower concentrations (≤4 μg/mL) had minimal effects on cytokine production .

    These findings suggest that this compound may be beneficial in clinical settings characterized by hyperactivation of the immune response, potentially reducing tissue injury associated with inflammatory diseases.

    Efficacy in Clinical Settings

    This compound has been evaluated in various clinical trials for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. A notable phase 3 study known as OPTIC-2 compared this compound to moxifloxacin in treating moderate to severe CABP:

    • Study Design : 670 patients were randomized to receive either this compound or moxifloxacin.
    • Results : this compound met the primary endpoint of non-inferiority to moxifloxacin, with early clinical response rates of 89.6% for this compound versus 87.7% for moxifloxacin.
    • Adverse Events : Treatment-emergent adverse events occurred in 27.7% of patients receiving this compound compared to 23.5% for moxifloxacin, with drug-related events being lower for this compound (2.7% vs. 6.9%) .

    These results support the use of this compound as a safe and effective treatment option for CABP.

    Treatment of Mycobacterium abscessus Disease

    A case series involving four patients treated with this compound for culture-positive M. abscessus disease provided valuable insights into its clinical application:

    • Patient Profiles : Two had cutaneous disease, one had pulmonary disease, and one had osteomyelitis with bacteremia.
    • Treatment Duration : Patients received this compound for a median duration of 166 days.
    • Outcomes : Clinical cure was achieved in three out of four patients, with one patient showing improvement while continuing treatment. The drug was well tolerated overall, although one patient discontinued due to nausea attributed to concurrent medications .

    Treatment of Atypical Pathogens

    In another case report involving an adolescent with atypical pneumonia caused by Mycoplasma pneumoniae, treatment with this compound led to significant clinical improvement within three days, demonstrating its effectiveness against atypical pathogens .

    Summary of Findings

    The following table summarizes the key findings regarding the biological activity and clinical efficacy of this compound:

    Study/Case Pathogen/Infection Outcome Key Findings
    OPTIC-2 StudyCommunity-acquired bacterial pneumoniaNon-inferiority to moxifloxacinEarly response rate: 89.6% vs. 87.7%
    Case SeriesM. abscessusClinical cure in 3/4 patientsMedian treatment duration: 166 days
    Case ReportMycoplasma pneumoniaeSignificant improvementImprovement in symptoms within 3 days

    属性

    IUPAC Name

    (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VJYKVCURWJGLPG-IQZGDKDPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H40N4O7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201027687
    Record name Omadacycline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201027687
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    556.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Omadacycline binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity. There it acts to block protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis.
    Record name Omadacycline
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12455
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    389139-89-3
    Record name Omadacycline [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389139893
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Omadacycline
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12455
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Omadacycline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201027687
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name OMADACYCLINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090IP5RV8F
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Customer
    Q & A

    Q1: What is the mechanism of action of Omadacycline?

    A: this compound, an aminomethylcycline antibiotic, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, specifically at the A site, preventing the binding of aminoacyl-tRNA to the messenger RNA-ribosome complex. [] This disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death. []

    Q2: How does this compound overcome common tetracycline resistance mechanisms?

    A: this compound demonstrates activity against bacteria harboring common tetracycline resistance determinants such as ribosomal protection proteins and efflux pumps. [] Its unique structure allows it to circumvent these mechanisms, restoring its ability to inhibit protein synthesis and exert antibacterial effects. []

    Q3: What is the effect of this compound on bacterial virulence factors?

    A: Subinhibitory concentrations of this compound have been shown to inhibit the hemolytic activity of Staphylococcus aureus in vitro. [] This suggests that this compound, in addition to its direct antibacterial action, may also suppress the production or function of bacterial virulence factors. []

    Q4: What is the molecular formula and weight of this compound?

    A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be found in the drug's prescribing information.

    Q5: Is there any spectroscopic data available for this compound?

    A5: The provided research papers focus primarily on the pharmacological and clinical aspects of this compound. Spectroscopic characterization data is not discussed within these publications.

    Q6: Are there studies about this compound's material compatibility, stability, or catalytic properties?

    A6: The provided research papers primarily focus on the pharmacological, antimicrobial, and clinical aspects of this compound. They do not delve into material compatibility, stability under various conditions, or any potential catalytic properties of the compound.

    Q7: Are there computational chemistry studies, QSAR models, or SAR discussions regarding this compound?

    A7: The provided research papers do not discuss the use of computational chemistry methods, QSAR models, or specific SAR studies conducted for this compound.

    Q8: What are the formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

    A: this compound is available in both intravenous and oral formulations. [] While the provided research does not detail specific formulation strategies, they indicate that the oral formulation achieves similar exposures to the intravenous formulation, suggesting good bioavailability. [, ]

    Q9: Is there information on the SHE regulations, compliance, risk minimization, and responsible practices related to this compound?

    A9: The provided research papers focus on the scientific and clinical aspects of this compound and do not provide specific details regarding SHE regulations, compliance, risk minimization, or responsible practices related to the drug.

    Q10: What is the ADME profile of this compound?

    A: this compound demonstrates good tissue penetration, including into the epithelial lining fluid (ELF) of the lungs. [] It is partially metabolized in the liver and primarily excreted in feces, with about 34% excreted in urine. [, ] Dose adjustments are not required for patients with renal or hepatic impairment. [, ]

    Q11: What are the PK/PD parameters considered important for this compound's efficacy?

    A: PK/PD analysis suggests that both total-drug ELF and free-drug plasma exposures are important for this compound's efficacy against Streptococcus pneumoniae and Haemophilus influenzae in CABP. [] The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key parameter for predicting efficacy. []

    Q12: What is the in vitro activity of this compound against common bacterial pathogens?

    A: this compound exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae. [, , , , ]

    Q13: Has this compound demonstrated efficacy in animal models of infection?

    A: Yes, this compound has shown efficacy in murine models of Bacillus anthracis and Yersinia pestis infections, both as postexposure prophylaxis and treatment. [] It also displayed efficacy in a mouse model of pulmonary Mycobacteroides abscessus disease. []

    Q14: Are there clinical trials evaluating the efficacy of this compound?

    A: this compound's efficacy has been demonstrated in several phase 3 clinical trials. It was found to be noninferior to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI) in two trials (OASIS-1 and OASIS-2). [] In another phase 3 trial (OPTIC), this compound showed noninferiority to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP). []

    Q15: What is the efficacy of this compound in specific patient populations?

    A: this compound's efficacy appears consistent across various patient subgroups, including those with different BMI categories, diabetes history, and disease severity in ABSSSI and CABP. [, , , ]

    Q16: What are the known resistance mechanisms to this compound?

    A: While this compound overcomes common tetracycline resistance mechanisms, resistance can still develop. Mutations in the 16S rRNA genes have been observed in Moraxella catarrhalis isolates with reduced susceptibility to this compound. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。